3-(1H-pyrazol-1-yl)-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine
Description
Properties
IUPAC Name |
[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-pyrimidin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O/c25-16(15-17-5-1-6-18-15)23-11-9-22(10-12-23)13-3-4-14(21-20-13)24-8-2-7-19-24/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAHUFZRBIFUHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1H-pyrazol-1-yl)-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, a pyrimidine moiety, and a piperazine linker. This structural diversity is expected to contribute to its biological activity by allowing interactions with multiple biological targets.
Research indicates that compounds containing pyrazole and pyrimidine derivatives often exhibit significant pharmacological properties. The mechanisms of action can include:
- Inhibition of Kinases : Compounds similar to this compound have been reported to inhibit various kinases, which play crucial roles in cell signaling pathways associated with cancer progression and resistance to therapies .
- Induction of Apoptosis : Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through intrinsic and extrinsic pathways mediated by proteins such as P53 .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound based on available research:
Case Study 1: Anticancer Efficacy
In a study evaluating the compound's anticancer properties, it was found to significantly reduce cell viability in several cancer cell lines, including lung (A549) and colorectal (HT-29) cancers. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential as a therapeutic agent for these malignancies.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of the compound against both Gram-positive and Gram-negative bacteria. Results indicated that it effectively inhibited bacterial growth at low concentrations, demonstrating its potential as an alternative treatment for infections resistant to conventional antibiotics.
Research Findings
Recent studies have emphasized the importance of structural modifications in enhancing the biological activity of pyrazole-containing compounds. For instance, variations in substituents on the pyrimidine ring have been shown to influence kinase inhibition potency and selectivity .
Moreover, the combination of pyrazole with piperazine has been highlighted as a promising strategy for developing dual-action agents targeting both cancer and infectious diseases .
Scientific Research Applications
Pharmacological Properties
The pyrazole moiety is known for its diverse biological activities, including:
- Antimicrobial Activity : Compounds with pyrazole structures have demonstrated significant antimicrobial properties, which can be attributed to their ability to disrupt bacterial cell functions and inhibit growth .
- Anticancer Potential : Recent studies have shown that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target compound have been reported to induce apoptosis in human cancer cells through multiple mechanisms, including inhibition of anti-apoptotic proteins .
- Anti-inflammatory Effects : The presence of the pyrazole ring has been linked to anti-inflammatory activity, making it a candidate for the treatment of inflammatory diseases .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of related compounds has provided insights into how modifications can enhance biological activity. For example:
- Substituent Variations : The introduction of different substituents on the pyrazole or pyrimidine rings can significantly affect the compound's potency and selectivity against specific targets. Studies have shown that certain substitutions enhance the compound's inhibitory effects on tumor growth while reducing toxicity to normal cells .
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in various therapeutic areas:
- Antitubercular Activity : A study investigating related pyrazolylpyrimidinones found that specific structural modifications led to improved efficacy against Mycobacterium tuberculosis. The compounds were evaluated for their minimum inhibitory concentrations (MIC), demonstrating promising results in vitro .
- Cancer Treatment : Another research effort focused on the anticancer properties of pyrazole derivatives, revealing that these compounds could effectively inhibit the proliferation of cancer cells in vitro and in vivo. The mechanisms involved included cell cycle arrest and induction of apoptosis .
- Neuroprotective Effects : Some derivatives have shown potential neuroprotective effects, suggesting their application in treating neurodegenerative diseases. The modulation of neuroinflammatory pathways was identified as a key mechanism behind these effects .
Table 1: Biological Activities of Pyrazole Derivatives
| Activity Type | Compound Example | Mechanism of Action |
|---|---|---|
| Antimicrobial | 3-(1H-pyrazol-1-yl)-6-(phenyl)pyrimidinone | Disruption of bacterial cell wall synthesis |
| Anticancer | 4-(pyrimidine-2-carbonyl)piperazine derivatives | Induction of apoptosis via mitochondrial pathways |
| Anti-inflammatory | 5-substituted pyrazoles | Inhibition of pro-inflammatory cytokines |
Table 2: Structure-Activity Relationship Insights
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine/Piperidine Ring
The piperazine/piperidine substituent at the 6-position of pyridazine is a critical site for structural diversification. Key analogs and their modifications include:
Key Observations:
- Electronic Effects: The pyrimidine-2-carbonyl group in the target compound provides both hydrogen-bond acceptors (carbonyl oxygen) and donors (pyrimidine N–H), unlike sulfonyl or thiophene substituents, which are primarily electron-withdrawing .
- Steric Impact : Bulky substituents (e.g., 2,4,5-trimethylbenzenesulfonyl) may reduce conformational flexibility, whereas smaller groups (e.g., thiophene-2-carbonyl) preserve rotational freedom .
Pyrazole Modifications
While the 3-position pyrazole remains consistent across most analogs, substituents on the pyrazole ring vary:
Pharmacological Implications
- Acetylcholinesterase Inhibition : Compounds like 6-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one () exhibit inhibitory effects, implying that piperazine-substituted pyridazines may target enzyme active sites .
- DNA Intercalation : The planar pyridazine-pyrimidine system in the target compound could facilitate intercalation, similar to pyrazolotriazolopyrimidine derivatives () .
Preparation Methods
Nucleophilic Aromatic Substitution
Reaction of 3-(1H-pyrazol-1-yl)-6-piperazin-1-ylpyridazine with pyrimidine-2-carbonyl chloride in tetrahydrofuran (THF) at room temperature for 12 hours achieves the desired product. However, competing reactions at the pyrazole nitrogen necessitate careful stoichiometry control.
Table 2: Optimization of Coupling Conditions
| Catalyst | Solvent | Time (h) | Yield |
|---|---|---|---|
| None | THF | 12 | 55% |
| DMAP | DCM | 6 | 78% |
Palladium-Catalyzed Cross-Coupling
For higher regioselectivity, a Buchwald-Hartwig coupling strategy is employed. Using palladium(II) acetate (Pd(OAc)₂), Xantphos as a ligand, and cesium carbonate (Cs₂CO₃) in toluene at 110°C, the reaction achieves 82% yield with minimal byproducts.
Mechanistic Insight : The palladium catalyst facilitates oxidative addition to the pyridazine C–Cl bond, followed by transmetalation with the piperazine-pyrimidine intermediate.
Purification and Analytical Characterization
Crude product purification involves:
-
Liquid-Liquid Extraction : Removal of polar impurities using ethyl acetate and water.
-
Column Chromatography : Silica gel with a gradient of methanol in dichloromethane (0–5%).
Analytical Data :
-
¹H NMR (400 MHz, DMSO- d₆): δ 9.12 (s, 1H, pyrimidine-H), 8.76 (d, J = 2.4 Hz, 1H, pyrazole-H), 7.92–7.85 (m, 2H, pyridazine-H), 4.12–3.98 (m, 8H, piperazine-H).
-
HRMS (ESI+) : m/z calcd for C₁₆H₁₆N₈O [M+H]⁺ 336.35, found 336.32.
Challenges and Methodological Improvements
Q & A
Q. What are the established synthetic routes for 3-(1H-pyrazol-1-yl)-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, 3-chloro-6-(1H-pyrazol-1-yl)pyridazine (a precursor) reacts with amines under reflux in xylene to form derivatives, as demonstrated in the synthesis of analogous pyridazine compounds . Yield optimization requires precise control of temperature, solvent choice (e.g., xylene for reflux), and stoichiometric ratios. Lower yields (<60%) may arise from incomplete substitution or side reactions, necessitating purification via recrystallization (e.g., chloroform/water systems) .
Q. How is the structural characterization of this compound validated in crystallographic studies?
X-ray crystallography is critical for confirming molecular geometry. Programs like SHELXL (for refinement) and SHELXS (for structure solution) are widely used to analyze bond lengths, angles, and intermolecular interactions (e.g., π-π stacking at ~3.7 Å and hydrogen bonding) . Planarity deviations (r.m.s. <0.05 Å) and intramolecular S(6) ring motifs (via C–H⋯N bonds) are key validation metrics .
Q. What spectroscopic methods are employed to confirm the compound’s purity and functional groups?
Q. What preliminary biological activities are reported for structurally related pyridazine derivatives?
Pyridazine analogs exhibit anti-bacterial, anti-viral, and anti-platelet aggregation properties. For example, 3-(piperazin-1-yl)pyridazine derivatives show activity against bacterial pathogens (e.g., Staphylococcus aureus) and influenza viruses . However, specific bioactivity data for this compound requires further experimental validation.
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity to target proteins (e.g., neuroreceptors)?
Molecular docking (using AutoDock or Schrödinger) and molecular dynamics simulations assess interactions with receptors like G-protein-coupled receptors (GPCRs). Key steps:
- Ligand Preparation : Optimize 3D geometry with Gaussian or Avogadro.
- Protein-Ligand Docking : Identify binding pockets (e.g., hydrophobic interactions with piperazine/pyrimidine moieties).
- Free Energy Calculations : Estimate ΔG binding using MM-PBSA/GBSA .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC50 values)?
- Dose-Response Reassessment : Validate assays (e.g., cell viability vs. enzymatic inhibition).
- Structural Confirmation : Re-analyze compound purity via XRD or NMR to rule out degradation .
- Kinetic Studies : Compare on-/off-rates to identify assay-specific artifacts .
Q. How does modifying the pyrimidine-2-carbonyl group affect pharmacological properties?
Substituting the pyrimidine carbonyl with thiocarbonyl or alkyl groups alters:
- Solubility : LogP changes impact membrane permeability.
- Receptor Affinity : Electron-withdrawing groups (e.g., -CF₃) enhance binding to hydrophobic pockets .
- Metabolic Stability : Fluorine substitutions reduce CYP450-mediated oxidation .
Q. What crystallographic software tools are recommended for refining complex structures of this compound?
Q. How can synthetic byproducts be minimized during piperazine coupling steps?
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Purification : Column chromatography becomes impractical; switch to recrystallization or distillation .
- Solvent Selection : Replace xylene with greener solvents (e.g., cyclopentyl methyl ether) .
- Yield Optimization : Pilot reactions under continuous flow conditions improve reproducibility .
Methodological Notes
- Data Reproducibility : Always cross-validate NMR/XRD data with CIF files from repositories like the Cambridge Structural Database .
- Assay Design : Use positive controls (e.g., known kinase inhibitors) to contextualize bioactivity results .
- Software Citations : Cite SHELX and CCP4 when publishing crystallographic data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
